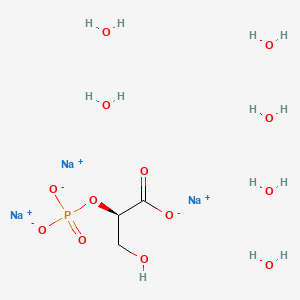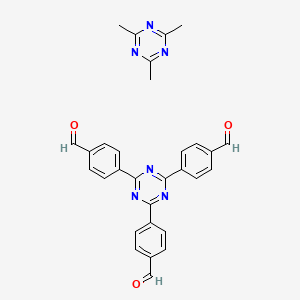![molecular formula C13H18BrNSi B13791391 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine: is an organic compound with the molecular formula C13H18BrNSi It is a derivative of pyridine, substituted with a bromo group and a tert-butyl-dimethyl-silanyl-ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine typically involves the following steps:
Bromination: The starting material, 2-ethynylpyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position of the pyridine ring.
Silylation: The resulting 5-bromo-2-ethynylpyridine is then subjected to silylation using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base like triethylamine (TEA) to form the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly those involving transition metals.
Biology and Medicine:
Drug Development: The compound’s derivatives may have potential as pharmaceutical agents, although specific applications are still under investigation.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as coatings or polymers.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved would vary based on the reaction and the specific role of the compound in that context.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyrimidine
- 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-benzene
Comparison:
- Structural Differences: While the core structure of these compounds is similar, the heterocyclic ring (pyridine vs. pyrimidine) or the aromatic ring (benzene) can significantly influence their chemical properties and reactivity.
- Reactivity: The presence of different heteroatoms (nitrogen in pyridine and pyrimidine) can affect the electron density and reactivity of the compound.
- Applications: The specific applications may vary based on the structural differences, with each compound having unique properties that make it suitable for particular uses.
Eigenschaften
Molekularformel |
C13H18BrNSi |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
2-(5-bromopyridin-2-yl)ethynyl-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H18BrNSi/c1-13(2,3)16(4,5)9-8-12-7-6-11(14)10-15-12/h6-7,10H,1-5H3 |
InChI-Schlüssel |
VVZAAXMUPHUCCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C#CC1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)

![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)



![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)






